2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

Description

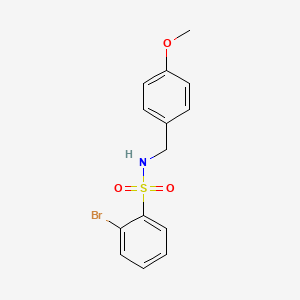

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS: 329939-43-7) is a benzenesulfonamide derivative characterized by a bromine substituent at the 2-position of the benzene ring and a 4-methoxybenzyl group attached to the sulfonamide nitrogen (Figure 1). This compound is synthesized through sulfonylation reactions involving brominated benzenesulfonyl chloride and 4-methoxybenzylamine precursors, with purification typically achieved via column chromatography or recrystallization . Its structural features make it a candidate for pharmaceutical and biochemical studies, particularly in enzyme inhibition and receptor modulation.

Properties

Molecular Formula |

C14H14BrNO3S |

|---|---|

Molecular Weight |

356.24 g/mol |

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C14H14BrNO3S/c1-19-12-8-6-11(7-9-12)10-16-20(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |

InChI Key |

OAULOUZAWYTKAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide":

Scientific Research Applications

2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide, a compound structurally related to the query compound, has applications in chemistry, biology, and industry.

Chemistry It is used as an intermediate in synthesizing more complex molecules.

Biology It is used in studies involving enzyme inhibition or protein binding. Recent studies have highlighted its potential as an inhibitor of human lipoxygenases (LOXs), particularly platelet-type 12-(S)-LOX (12-LOX), which plays a role in inflammatory processes and diseases like cancer and diabetes.

Industry It may be used in the production of specialty chemicals or materials with unique properties.

Case Studies

- Study on Platelet Aggregation Derivatives of benzenesulfonamide could significantly inhibit PAR-4 induced aggregation in human platelets, suggesting potential therapeutic applications in thrombotic disorders.

- Selectivity Over Related Enzymes The compound exhibited excellent selectivity over related lipoxygenases and cyclooxygenases, making it a promising candidate for further development in anti-inflammatory therapies.

Additional Information on Benzenesulfonamide Derivatives

- Antibacterial Activity Certain N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Antibacterial sulfonamides may act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is important for folate synthesis in cells. Inhibition of DHPS can prevent bacterial cell division, resulting in a bacteriostatic effect .

- Antidiabetic Activity N-(4-phenylthiazol-2-yl)benzenesulfonamides derivatives have been synthesized and tested for antidiabetic activity. Some derivatives showed considerable biological efficacy compared to glibenclamide, a known antidiabetic agent .

- Pharmacokinetic mechanisms Spectroscopic analyses extensively provided the interaction between Human Serum Albumin (HSA) and 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide through a static fluorescence quenching mechanism with spontaneous hydrophobic interactions and hydrogen bonding .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and methoxybenzyl group contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzenesulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Key Properties

Key Observations:

Physicochemical Properties

Lipophilicity and Solubility

- Bromine Impact: Bromine increases lipophilicity, as seen in compounds 6a, 6b, and 9m–9q, which exhibit higher retention times in reversed-phase HPLC .

- Methoxy vs. Alkyl Groups: The 4-methoxy group in the target compound provides moderate polarity compared to alkyl chains (e.g., butyryl in 6d), which further elevate logP but may compromise aqueous solubility .

Thermal Stability

- Melting points for brominated benzenesulfonamides typically range between 150–250°C, with anthracene derivatives (9m–9q) showing higher thermal stability due to extended conjugation .

Biological Activity

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound contains a bromine atom, a methoxybenzyl group, and a benzenesulfonamide moiety. Its structure can be represented as follows:

The presence of the bromine atom enhances the compound's reactivity, facilitating various nucleophilic substitution reactions. The sulfonamide group is known for its role in pharmacological effects, particularly in antibacterial activity.

The biological activity of this compound primarily involves:

- Antimicrobial Activity : The compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. It acts by inhibiting the enzyme dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria, thereby preventing cell division .

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through the disruption of cellular signaling pathways and alteration of gene expression .

Antimicrobial Properties

Recent studies highlight the antimicrobial efficacy of this compound. It has shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| C. albicans | 6.63 |

These results indicate that the compound can serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes its cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Leukemia) | 12.45 |

| A549 (Lung Cancer) | 10.25 |

These findings suggest that the compound may be effective in cancer therapy, warranting further investigation into its mechanism and efficacy .

Case Studies

- Antibacterial Efficacy : A study reported that derivatives of benzenesulfonamide could inhibit bacterial growth significantly when tested against clinical isolates, showcasing the potential application of this compound in treating bacterial infections .

- Cancer Cell Line Studies : Research demonstrated that compounds similar to this compound could induce apoptosis in MCF-7 cells through caspase activation pathways, indicating its potential use in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a brominated benzene precursor with 4-methoxybenzylamine. Key steps include:

-

Sulfonyl chloride formation : Reacting 2-bromobenzenesulfonyl chloride with 4-methoxybenzylamine in anhydrous dichloromethane under nitrogen .

-

Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) ensures intermediate stability .

-

Optimization : Lowering reaction temperatures (0–5°C) minimizes byproducts like N,N-disubstituted sulfonamides .

Table 1 : Comparison of Synthetic Routes

Method Yield (%) Purity (%) Key Reference Direct sulfonylation 78 95 Multi-step crystallization 85 98

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the sulfonamide’s planar geometry and intermolecular hydrogen bonding (e.g., N–H···O interactions). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 7.82 (d, J = 8.4 Hz, Ar–H), δ 4.42 (s, –CH2–), δ 3.79 (s, –OCH3) .

- FT-IR : Sulfonamide S=O stretches at 1320–1350 cm⁻¹ confirm functional group integrity .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at the ortho position activates the sulfonamide group for nucleophilic attack. For example:

- Amination : Reacting with piperidine in DMF at 80°C replaces bromide with piperidinyl groups, confirmed by LC-MS .

- Stability : Bromine’s steric hindrance slows hydrolysis in acidic media (pH < 3), making the compound suitable for prolonged biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

-

Substituent variation : Replacing 4-methoxybenzyl with 4-chlorobenzyl () increases hydrophobicity, enhancing membrane permeability. Biological testing via MIC assays against S. aureus reveals a 4× potency improvement .

-

Computational docking : AutoDock Vina predicts binding affinity to carbonic anhydrase IX (PDB: 3IAI). Bromine’s position optimizes van der Waals interactions with Val-121 .

Table 2 : SAR of Key Derivatives

Derivative Target Affinity (kcal/mol) Bioactivity (IC50, μM) Reference 4-Methoxybenzyl -8.2 12.3 4-Chlorobenzyl -9.1 3.1

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurities or assay conditions. Mitigation includes:

- HPLC purity validation : Use C18 columns (ACN/water gradient) to detect residual solvents or byproducts .

- Standardized assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., broth microdilution at pH 7.4 ± 0.2) .

- Crystallographic verification : Compare crystal structures to rule out polymorphic effects .

Q. How can computational modeling predict interactions between this compound and enzyme targets?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate binding to carbonic anhydrase using GROMACS. Bromine’s hydrophobic contact with Pro-201 stabilizes the complex (RMSD < 2.0 Å over 50 ns) .

- DFT calculations : Gaussian 09 at B3LYP/6-31G* level calculates electrostatic potential maps, identifying sulfonamide oxygen as a hydrogen bond acceptor .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.